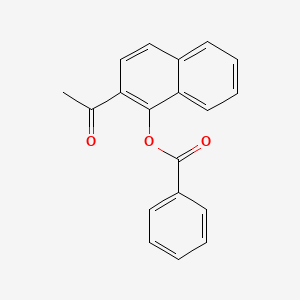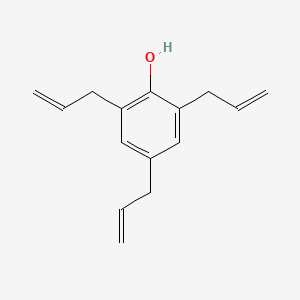
2,4,6-Tri(prop-2-en-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tri(prop-2-en-1-yl)phenol: is an organic compound characterized by the presence of three prop-2-en-1-yl groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tri(prop-2-en-1-yl)phenol typically involves the alkylation of phenol with prop-2-en-1-yl halides under basic conditions. The reaction can be carried out using a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually conducted at elevated temperatures to ensure complete alkylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Tri(prop-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated phenols.
Applications De Recherche Scientifique
Chemistry: 2,4,6-Tri(prop-2-en-1-yl)phenol is used as a precursor in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: The compound’s potential therapeutic effects are being explored, particularly in the treatment of diseases related to oxidative stress and microbial infections.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 2,4,6-Tri(prop-2-en-1-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic structure allows it to participate in redox reactions, potentially modulating oxidative stress pathways. Additionally, its ability to form hydrogen bonds and interact with hydrophobic regions of proteins may influence its biological activity.
Comparaison Avec Des Composés Similaires
4-(prop-2-en-1-yl)phenol: A simpler analog with one prop-2-en-1-yl group.
2-methoxy-4-(prop-2-en-1-yl)phenol (Eugenol): Known for its presence in clove oil and its use in flavorings and fragrances.
2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol: A compound with methoxy groups that influence its chemical properties.
Uniqueness: 2,4,6-Tri(prop-2-en-1-yl)phenol is unique due to the presence of three prop-2-en-1-yl groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
20490-22-6 |
|---|---|
Formule moléculaire |
C15H18O |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
2,4,6-tris(prop-2-enyl)phenol |
InChI |
InChI=1S/C15H18O/c1-4-7-12-10-13(8-5-2)15(16)14(11-12)9-6-3/h4-6,10-11,16H,1-3,7-9H2 |
Clé InChI |
ZQVIKSBEYKZIJR-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=CC(=C(C(=C1)CC=C)O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


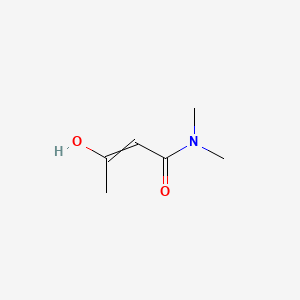
![(1-Phenylethyl)[1-(3,4-xylyl)ethyl]benzene](/img/structure/B13950405.png)
![[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B13950408.png)
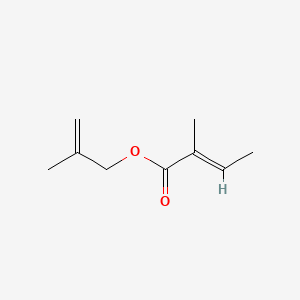
![{1-[6-(4-chloro-phenylamino)-pyridin-2-yl]-1H-pyrazol-3-yl}-methanol](/img/structure/B13950439.png)
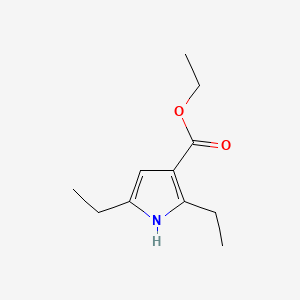

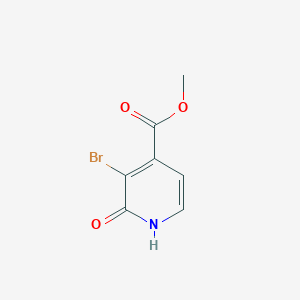
![Imidazo[1,5,4-cd]benzimidazole](/img/structure/B13950458.png)
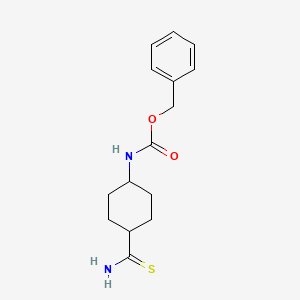

![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}propan-1-one](/img/structure/B13950473.png)
